molecular formula C8H7NO3S B8458358 (4-Cyanophenyl)methanesulfonic acid

(4-Cyanophenyl)methanesulfonic acid

Cat. No. B8458358
M. Wt: 197.21 g/mol
InChI Key: IDDKVMKHEDIBGR-UHFFFAOYSA-N
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Patent
US08476306B2

Procedure details

5 g (22.83 mmol) of 4-cyanobenzylsulfonic acid, sodium salt, were moistened with approx. 20 ml of phosphoryl chloride after which 5.2 g (25.11 mmol) of PCl5 were added and the mixture was stirred for 15 min while being cooled with ice. The mixture was then heated at 80° C. for 4 h. After that, the mixture was poured onto ice and this fresh mixture was stirred vigorously for 30 min; the product then separated out on the ice as a white solid. After the ice had partially thawed, the mixture was filtered through a frit and the product/ice mixture which remained was washed several times with water. The crystals which remained were dried in vacuo and used directly for the next step in the synthesis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([CH2:7][S:8](O)(=[O:10])=[O:9])=[CH:5][CH:4]=1)#[N:2].[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[C:1]([C:3]1[CH:13]=[CH:12][C:6]([CH2:7][S:8]([Cl:16])(=[O:10])=[O:9])=[CH:5][CH:4]=1)#[N:2] |^1:13|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=CC=C(CS(=O)(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
ADDITION
Type
ADDITION
Details
After that, the mixture was poured onto ice
STIRRING
Type
STIRRING
Details
this fresh mixture was stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the product then separated out on the ice as a white solid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a frit
WASH
Type
WASH
Details
the product/ice mixture which remained was washed several times with water
CUSTOM
Type
CUSTOM
Details
The crystals which remained were dried in vacuo
CUSTOM
Type
CUSTOM
Details
used directly for the next step in the synthesis

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(#N)C1=CC=C(CS(=O)(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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